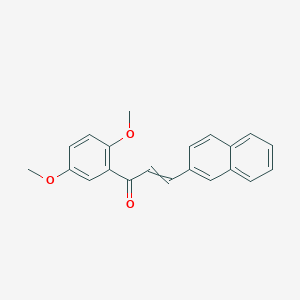![molecular formula C14H12N2S8 B14202275 Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile CAS No. 867152-68-9](/img/structure/B14202275.png)
Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of multiple sulfur atoms and dithiol groups, which contribute to its distinctive chemical behavior
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile typically involves the reaction of 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione with suitable reagents under controlled conditions. One common method includes the use of dihalogens such as diiodine or iodine monobromide in a solvent like dichloromethane . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to maintain the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diiodine, iodine monobromide, and sodium borohydride. The reactions are typically carried out in solvents like dichloromethane or toluene, with careful control of temperature and reaction time to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with diiodine can lead to the formation of molecular charge-transfer complexes, while reduction reactions can yield simpler sulfur-containing compounds .
Wissenschaftliche Forschungsanwendungen
Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other sulfur-containing compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
867152-68-9 |
|---|---|
Molekularformel |
C14H12N2S8 |
Molekulargewicht |
464.8 g/mol |
IUPAC-Name |
2,3-bis[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]butanedinitrile |
InChI |
InChI=1S/C14H12N2S8/c1-17-11-12(18-2)22-9(21-11)7(5-15)8(6-16)10-23-13(19-3)14(20-4)24-10/h1-4H3 |
InChI-Schlüssel |
FESVCMKIJUWCPG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(SC(=C(C#N)C(=C2SC(=C(S2)SC)SC)C#N)S1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)
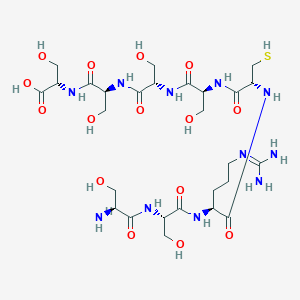
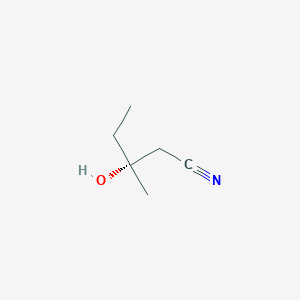
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
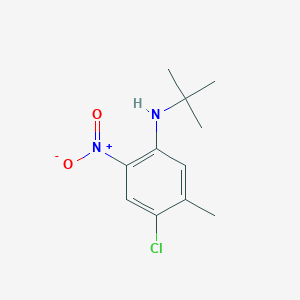
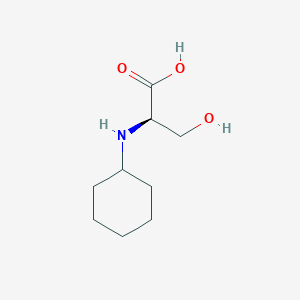
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
![Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14202239.png)
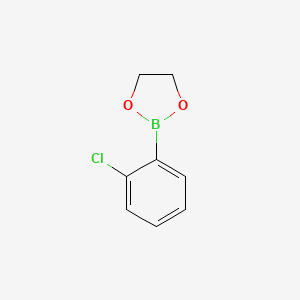
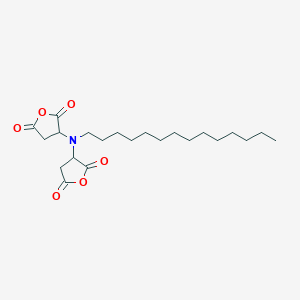
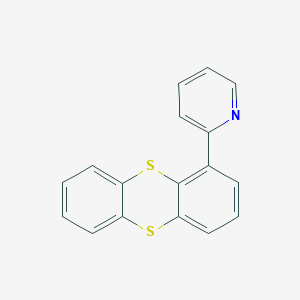
![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
